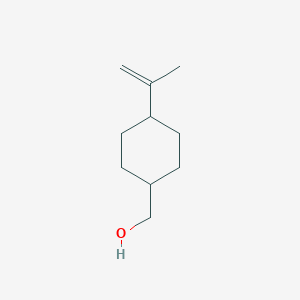

(4-prop-1-en-2-ylcyclohexyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-prop-1-en-2-ylcyclohexyl)methanol is an organic compound with the molecular formula C10H18O. It is also known by other names such as trans-Shisool, trans-8-p-menthen-7-ol, and trans-dihydroperillyl alcohol . This compound is a derivative of cyclohexane and contains a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol can be achieved through various synthetic routes. One common method involves the hydrogenation of perillaldehyde, which is a naturally occurring compound found in essential oils. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to reduce the aldehyde group to a primary alcohol .

Industrial Production Methods

Industrial production of this compound often involves the extraction of perillaldehyde from natural sources followed by catalytic hydrogenation. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards for use in various applications .

Analyse Chemischer Reaktionen

Imine Formation with Aromatic Aldehydes

(4-prop-1-en-2-ylcyclohexyl)methanol reacts with aromatic aldehydes to form chiral imine derivatives under mild conditions. This reaction is catalyzed by the inherent acidity of phenolic groups in aldehydes, eliminating the need for additional catalysts .

Example Reaction:

Reaction with salicylaldehyde yields 2-((E)-(((1S,2S,4R)-2-hydroxy-1-methyl-4-(prop-1-en-2-yl)cyclohexyl)imino)methyl)phenol (Compound 4a) .

Reduction of Imines to Secondary Amino-Alcohols

The imine derivatives of this compound undergo reduction with lithium aluminum hydride (LiAlH₄) to produce secondary amino-alcohols.

Example Reaction:

Reduction of imine 4a yields 2-((((1S,2S,4R)-2-hydroxy-1-methyl-4-(prop-1-en-2-yl)cyclohexyl)amino)methyl)phenol (Compound 7a) .

| Substrate | Reagent | Conditions | Product | Yield | Characterization Data |

|---|---|---|---|---|---|

| Imine 4a | LiAlH₄ | Dry THF, reflux, 1 h | Amino-alcohol 7a | 68% | 1H NMR (CD₃OD): δ 6.80–6.60 (m, aromatic), 3.70 (s, CH₂NH); IR: 3319 cm⁻¹ (OH) . |

Stability and Stereochemical Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

(4-prop-1-en-2-ylcyclohexyl)methanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic compounds, enabling the development of new materials and chemicals.

Reagent in Reactions

The compound is often employed as a reagent in chemical reactions due to its ability to participate in functional group transformations. Its reactivity allows chemists to explore new synthetic pathways and develop innovative methodologies.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antioxidant Activity

This compound has been investigated for its antioxidant properties. It has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Medicinal Applications

Anti-inflammatory Effects

this compound has been studied for its potential anti-inflammatory effects. Research suggests that it may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits for conditions characterized by inflammation .

Analgesic Properties

In addition to its anti-inflammatory potential, this compound is being explored for its analgesic properties, which could be beneficial in pain management therapies.

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is utilized in the fragrance and flavor industry. It is incorporated into perfumes and food products to enhance sensory experiences .

Production of Specialty Chemicals

The compound is also valuable in the production of specialty chemicals used in various industrial applications, including cosmetics and personal care products .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical | Synthesis intermediate, reagent | Facilitates development of complex organic compounds |

| Biological | Antimicrobial, antioxidant | Effective against bacteria; scavenges free radicals |

| Medicinal | Anti-inflammatory, analgesic | Inhibits inflammatory enzymes; potential pain relief |

| Industrial | Fragrance/flavor enhancement | Used in perfumes and food products |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting potential applications in developing natural preservatives for food and cosmetic products.

Case Study 2: Antioxidant Activity Assessment

In vitro tests were conducted to assess the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a strong scavenging ability comparable to established antioxidants, highlighting its potential role in dietary supplements aimed at combating oxidative stress.

Case Study 3: Industrial Application in Fragrances

Research into the use of this compound in fragrance formulations demonstrated that it can enhance scent profiles while maintaining stability over time. This finding supports its inclusion as a key ingredient in high-end perfumes.

Wirkmechanismus

The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but contains a carboxylate group instead of a methanol group.

4-Isopropenyl-1-methyl-1,2-cyclohexanediol: Contains an additional hydroxyl group and a methyl group.

Uniqueness

(4-prop-1-en-2-ylcyclohexyl)methanol is unique due to its specific structural features, including the presence of a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.

Eigenschaften

CAS-Nummer |

18479-64-6 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(4-prop-1-en-2-ylcyclohexyl)methanol |

InChI |

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |

InChI-Schlüssel |

GMYHXOPIKMGWOM-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CCC(CC1)CO |

Kanonische SMILES |

CC(=C)C1CCC(CC1)CO |

Physikalische Beschreibung |

Solid |

Synonyme |

cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.